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Compound of Interest

5-(2,3-Dichlorophenyl)furan-2-
Compound Name:
carbaldehyde

Cat. No.: B022312

CAS Number: 106827-26-3

This technical guide provides an in-depth overview of 5-(2,3-Dichlorophenyl)furan-2-
carbaldehyde, targeting researchers, scientists, and professionals in drug development. The
document outlines the compound's chemical properties, a detailed synthesis protocol, and its
reported biological activities, including potential mechanisms of action.

Chemical and Physical Properties

5-(2,3-Dichlorophenyl)furan-2-carbaldehyde is a furan derivative characterized by a
dichlorophenyl substituent at the 5-position of the furan ring and a carbaldehyde group at the 2-
position.[1] The presence of chlorine atoms on the phenyl ring enhances the compound's
lipophilicity and is suggested to influence its biological activity.[1]
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Property Value Source
CAS Number 106827-26-3 [2]
Molecular Formula C11HeCl202 [2]
Molecular Weight 241.07 g/mol [2]
5-(2,3-dichlorophenyl)furan-2-
IUPAC Name [2]
carbaldehyde
, C1=CC(=C(C(=C1)ChCnc2=C
Canonical SMILES [2]
C=C(02)C=0
DFXHLUMKJINNXSE-
InChl Key [2]

UHFFFAOYSA-N

Synthesis Protocol

A plausible and efficient method for the synthesis of 5-(2,3-Dichlorophenyl)furan-2-
carbaldehyde is the Suzuki-Miyaura cross-coupling reaction.[3][4][5] This reaction involves the
palladium-catalyzed coupling of an organoboron compound with an organohalide. In this case,
5-bromo-2-furaldehyde is coupled with 2,3-dichlorophenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:
e 5-bromo-2-furaldehyde
o 2,3-Dichlorophenylboronic acid[6][7][8]

o Palladium catalyst (e.qg., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] or [1,1'-
Bis(diphenylphosphino)ferrocene]palladium(ll) dichloride [Pd(dppf)Clz])[3]

e Base (e.g., Potassium carbonate (K2COs) or Potassium phosphate (KsPOa4))[3]
e Solvent system (e.g., 1,4-Dioxane/water or Dimethoxyethane)[3][5]

 Inert gas (Argon or Nitrogen)
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» Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:

e To a round-bottom flask, add 5-bromo-2-furaldehyde (1 equivalent), 2,3-
dichlorophenylboronic acid (1.1-1.5 equivalents), the palladium catalyst (0.02-0.05
equivalents), and the base (2-3 equivalents).

o Evacuate and backfill the flask with an inert gas (e.g., argon) multiple times to ensure an
inert atmosphere.

e Add the degassed solvent system to the flask.

e Heat the reaction mixture to 80-100 °C and stir for 2-12 hours. The reaction progress should
be monitored by thin-layer chromatography (TLC).

o Upon completion, cool the reaction mixture to room temperature.
» Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

o Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

 Purify the crude product by column chromatography on silica gel to yield 5-(2,3-
Dichlorophenyl)furan-2-carbaldehyde.
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Synthetic workflow for 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde.

Spectroscopic Data (Expected)

While specific experimental spectra for 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde are not
readily available in the searched literature, the following tables summarize the expected
spectroscopic characteristics based on data from analogous furan-2-carbaldehyde derivatives.
[O1[10][11][12]

Expected *H NMR Data
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Protons Chemical Shift (6, ppm) Multiplicity
Aldehydic-H 9.6-9.8 S

Phenyl-H 7.3-7.8 m

Furan-H 7.0-7.5 d, d

Expected 3C NMR Data

Carbon Atom

Chemical Shift (6, ppm)

C=0 (Aldehyde) 175-180
C-CI (Phenyl) 130-140
C-H (Phenyl) 125-135
C-O (Furan) 150-160
C-C (Furan) 110-125

Expected FTIR Data

Functional Group

Wavenumber (cm—?)

C=0 Stretch (Aldehyde) 1670-1700
C-H Stretch (Aromatic) 3000-3100
C=C Stretch (Aromatic) 1450-1600
C-O Stretch (Furan) 1000-1300
C-Cl Stretch 600-800

Biological Activity and Experimental Protocols

5-(2,3-Dichlorophenyl)furan-2-carbaldehyde has been identified as a compound with

potential therapeutic applications, including urease inhibition, antimicrobial, and antitumor

activities.[1]
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Urease Inhibition

The compound has shown potential as a urease inhibitor.[1] Urease is an enzyme that
catalyzes the hydrolysis of urea and is implicated in pathologies associated with Helicobacter
pylori infections.

Experimental Protocol: Urease Inhibition Assay (General)
o Prepare a solution of urease enzyme in a suitable buffer.

e Prepare various concentrations of the test compound, 5-(2,3-Dichlorophenyl)furan-2-
carbaldehyde.

e In a 96-well plate, add the urease solution to wells containing the test compound and a
standard inhibitor (e.g., thiourea).

e Pre-incubate the plate at a controlled temperature.
« Initiate the reaction by adding a urea solution.

o Measure the production of ammonia over time using a colorimetric method (e.g., Nessler's
reagent).

o Calculate the percentage of inhibition and determine the I1Cso value.

Antimicrobial Activity

The compound has demonstrated significant antibacterial activity against both Gram-positive
and Gram-negative bacteria.[1]

Experimental Protocol: Broth Microdilution Method (General)
» Prepare a standardized inoculum of the target bacteria.

 Serially dilute the test compound in a 96-well microtiter plate containing a suitable growth
medium.

e Inoculate each well with the bacterial suspension.
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« Include positive (bacteria and medium) and negative (medium only) controls.
¢ Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

o Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the
compound that visibly inhibits bacterial growth.

Antitumor Activity

Cytotoxic effects on cancer cell lines have been observed, suggesting potential for anticancer
therapies.[1]

Experimental Protocol: MTT Cytotoxicity Assay (General)

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

o Treat the cells with various concentrations of 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde
for a specified period (e.g., 24, 48, or 72 hours).

e Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well
and incubate to allow the formation of formazan crystals by viable cells.

e Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
o Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

o Calculate the percentage of cell viability and determine the ICso value.

Hypothetical Mechanism of Action

The biological activities of 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde are likely attributed to
the reactivity of its functional groups. The aldehyde group can form covalent bonds with
nucleophilic residues, such as cysteine or histidine, in the active sites of enzymes or on the
surface of proteins, leading to their inhibition.[1] The dichlorophenyl and furan moieties
contribute to the molecule's overall lipophilicity and steric properties, which can influence its
binding affinity and specificity to biological targets.[1]
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Hypothetical mechanism of action for 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b022312?utm_src=pdf-body-img
https://www.benchchem.com/product/b022312?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022312?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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